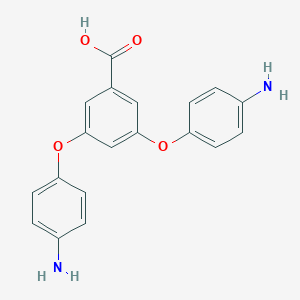
Methyl 4-(dimethoxymethyl)-3-phenyl-1,2-oxazole-5-carboxylate
Descripción general
Descripción
Methyl 4-(dimethoxymethyl)-3-phenyl-1,2-oxazole-5-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of Methyl 4-(dimethoxymethyl)-3-phenyl-1,2-oxazole-5-carboxylate is still under investigation. However, it has been suggested that its biological activities are due to its ability to inhibit certain enzymes and signaling pathways.
Biochemical and physiological effects:
Methyl 4-(dimethoxymethyl)-3-phenyl-1,2-oxazole-5-carboxylate has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and exhibit antibacterial and antifungal activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Methyl 4-(dimethoxymethyl)-3-phenyl-1,2-oxazole-5-carboxylate is its potential as a drug delivery system. It has been shown to be able to cross the blood-brain barrier, which is a significant challenge in drug delivery. Additionally, Methyl 4-(dimethoxymethyl)-3-phenyl-1,2-oxazole-5-carboxylate exhibits various biological activities, which makes it a promising candidate for further research.
However, one of the limitations of Methyl 4-(dimethoxymethyl)-3-phenyl-1,2-oxazole-5-carboxylate is its potential toxicity. Further studies are needed to determine the safe dosage and long-term effects of this compound.
Direcciones Futuras
There are several future directions for research on Methyl 4-(dimethoxymethyl)-3-phenyl-1,2-oxazole-5-carboxylate. One area of interest is its potential as a drug delivery system for the treatment of neurological disorders. Additionally, further studies are needed to determine the exact mechanism of action and potential side effects of this compound.
Other potential future directions include investigating the use of Methyl 4-(dimethoxymethyl)-3-phenyl-1,2-oxazole-5-carboxylate in the treatment of various diseases, such as cancer and inflammation. Furthermore, research could focus on the development of novel synthetic routes for the synthesis of this compound.
Conclusion:
Methyl 4-(dimethoxymethyl)-3-phenyl-1,2-oxazole-5-carboxylate is a promising compound with potential applications in various fields, including medicinal chemistry and drug delivery. While further research is needed to fully understand its mechanism of action and potential side effects, the future looks bright for this compound and its potential to improve human health.
Aplicaciones Científicas De Investigación
Methyl 4-(dimethoxymethyl)-3-phenyl-1,2-oxazole-5-carboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. Additionally, Methyl 4-(dimethoxymethyl)-3-phenyl-1,2-oxazole-5-carboxylate has been investigated for its potential as a drug delivery system due to its ability to cross the blood-brain barrier.
Propiedades
Número CAS |
161126-48-3 |
|---|---|
Nombre del producto |
Methyl 4-(dimethoxymethyl)-3-phenyl-1,2-oxazole-5-carboxylate |
Fórmula molecular |
C14H15NO5 |
Peso molecular |
277.27 g/mol |
Nombre IUPAC |
methyl 4-(dimethoxymethyl)-3-phenyl-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C14H15NO5/c1-17-13(16)12-10(14(18-2)19-3)11(15-20-12)9-7-5-4-6-8-9/h4-8,14H,1-3H3 |
Clave InChI |
POFVNMNBRCOKGJ-UHFFFAOYSA-N |
SMILES |
COC(C1=C(ON=C1C2=CC=CC=C2)C(=O)OC)OC |
SMILES canónico |
COC(C1=C(ON=C1C2=CC=CC=C2)C(=O)OC)OC |
Sinónimos |
5-Isoxazolecarboxylicacid,4-(dimethoxymethyl)-3-phenyl-,methylester(9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

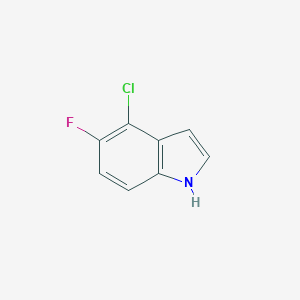
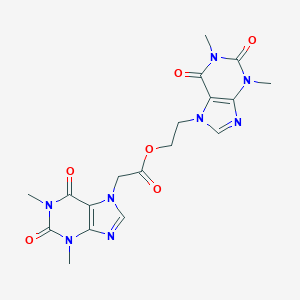
![Methyl (2R)-4-hydroxy-8-(hydroxymethyl)-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-1,2,3,6-tetrahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B62764.png)
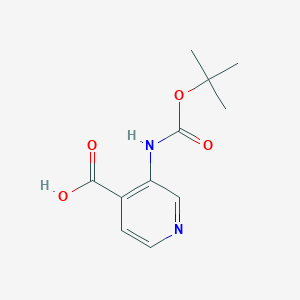
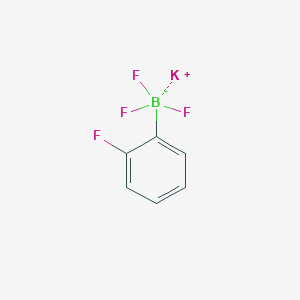

![2-Methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B62773.png)



![Tert-butyl [4-(2-aminoethyl)pyridin-2-YL]carbamate](/img/structure/B62782.png)
